molecular formula C11H22O2 B1282381 2-Ethyl-2-methyloctanoic acid CAS No. 31199-56-1

2-Ethyl-2-methyloctanoic acid

Cat. No. B1282381
CAS RN: 31199-56-1
M. Wt: 186.29 g/mol
InChI Key: QJPPPIFMLKUMEW-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloctanoic acid is a compound of interest in various fields, including the food industry and pest control. It is known for its strong mutton odor and is used in flavoring, particularly in products like mutton, goat and sheep cheese, and tobacco . Additionally, derivatives of this compound, such as 4-methyloctanoic acid, serve as aggregation pheromones for rhinoceros beetles and are studied for pest control applications .

Synthesis Analysis

The synthesis of compounds related to 2-ethyl-2-methyloctanoic acid has been explored through various methods. For instance, the enantiopure compound (R)-(+)-[VCD(-)984]-4-ethyl-4-methyloctane, which shares structural similarities with 2-ethyl-2-methyloctanoic acid, was synthesized using 2-methoxy-2-(1-naphthyl)propionate (MaNP) and (-)-camphorsultam dichlorophthalic (CSDP) acid methods . Another related compound, 4-ethyl-2-methyl-2-octenoic acid, was synthesized starting from 2-ethylhexanal, with intermediates including ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate and ethyl 4-ethyl-2-methyl-2-octenoate . The synthesis of 4-ethyloctanoic acid has been reported through eight different routes, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered superior methods .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-ethyl-2-methyloctanoic acid has been determined using various analytical techniques. For example, the absolute configuration of (R)-(+)-[VCD(-)984]-4-ethyl-4-methyloctane was unambiguously determined by X-ray crystallography and 1H NMR anisotropy methods . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for the compound's biological and chemical properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include steps such as condensation, alkylation, and rearrangement. The orthoester Claisen rearrangement, for example, is a key step in the synthesis of (+/-)-4-methyloctanoic acid, which is used to elongate the carbon chain . These reactions are carefully chosen to ensure the correct functional groups are present in the final compound and to achieve high yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-2-methyloctanoic acid and its related compounds are influenced by their molecular structure. The strong mutton odor of 4-ethyloctanoic acid is a significant physical property that makes it valuable as a flavoring agent . The aggregation pheromone activity of 4-methyloctanoic acid demonstrates its chemical property and biological relevance in pest control . Understanding these properties is essential for the practical application of these compounds in various industries.

Scientific Research Applications

Pheromone Synthesis for Pest Control

2-Ethyl-2-methyloctanoic acid and its derivatives have been studied for their role as aggregation pheromones in various species of rhinoceros beetles, which are significant pests. Efficient synthesis methods for these pheromones have been developed for use in olfactory trapping and pest control strategies (Ragoussis et al., 2007).

Enantioselective Reactions in Organic Chemistry

The compound has been a subject of study in the field of organic chemistry, particularly in understanding the kinetics of lipase-mediated enantioselective esterification and hydrolysis reactions. These studies contribute to the broader understanding of asymmetric synthesis, an important aspect of producing enantiomerically pure pharmaceuticals (Heinsman et al., 2001).

Aroma and Flavor Research

2-Ethyl-2-methyloctanoic acid and its related compounds are key contributors to the aroma and flavor of certain foods, such as lamb meat. Research in this area focuses on the identification and characterization of these compounds, which is essential for understanding food flavor profiles and could have implications for the food industry (Castada et al., 2017).

Biological Studies

In biological contexts, the compound has been studied for its potential role in the biosynthesis of esters in fruits. This research provides insights into the natural processes contributing to fruit aroma, which is significant for both agricultural practices and the development of flavorings (Rowan et al., 1996).

Chemical Synthesis

There is ongoing research into efficient and economical synthesis methods for 2-Ethyl-2-methyloctanoic acid and its analogs. These methods are crucial for the production of high-purity compounds for use in various scientific and industrial applications (Hong-mei, 2009).

properties

IUPAC Name

2-ethyl-2-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPPIFMLKUMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522967
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methyloctanoic acid

CAS RN

31199-56-1
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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